molecular formula C13H11ClO3 B454982 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde CAS No. 438220-50-9

5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde

Cat. No.: B454982
CAS No.: 438220-50-9
M. Wt: 250.68g/mol
InChI Key: YFCVKBSWUILOON-UHFFFAOYSA-N
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Description

5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde is an organic compound characterized by a furan ring substituted with a 4-chloro-3-methylphenoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde typically involves the reaction of 4-chloro-3-methylphenol with 2-furaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid.

    Reduction: 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the phenoxy group may interact with hydrophobic pockets in target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A precursor in the synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde.

    2-Furaldehyde: Another precursor used in the synthesis.

    5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid: An oxidation product of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the furan ring and the phenoxy group allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3/c1-9-6-10(4-5-13(9)14)16-8-12-3-2-11(7-15)17-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCVKBSWUILOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191934
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-50-9
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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